molecular formula C21H21ClN2OS2 B6497058 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-[(4-chlorophenyl)sulfanyl]propan-1-one CAS No. 952845-63-5

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-[(4-chlorophenyl)sulfanyl]propan-1-one

Cat. No.: B6497058
CAS No.: 952845-63-5
M. Wt: 417.0 g/mol
InChI Key: QRNMNSVMRJJTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine ring substituted at the 4-position with a benzothiazole moiety and a propan-1-one chain bearing a 4-chlorophenyl sulfanyl group. The benzothiazole ring contributes electron-deficient aromatic character, while the sulfanyl group enhances metabolic stability compared to sulfonyl analogs.

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2OS2/c22-16-5-7-17(8-6-16)26-14-11-20(25)24-12-9-15(10-13-24)21-23-18-3-1-2-4-19(18)27-21/h1-8,15H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNMNSVMRJJTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CCSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Electronic Effects

a) 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-chlorophenyl)sulfonyl]propan-1-one ()
  • Key Differences: Heterocycle: Piperazine (two nitrogens) vs. piperidine (one nitrogen) in the target compound. Functional Group: Sulfonyl (-SO₂-) vs. sulfanyl (-S-) group. Sulfonyl is more electron-withdrawing and may reduce metabolic lability .
b) 3-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-propanone ()
  • Key Differences: Aromatic Substituent: 4-Methoxyphenyl on piperazine vs. benzothiazole in the target compound. Heterocycle: Piperazine vs. piperidine. Piperazine’s additional nitrogen may alter pharmacokinetics (e.g., plasma protein binding) .
c) 3-(Thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one ()
  • Key Differences: Thiophene vs. Trifluoromethyl Group: Increases lipophilicity and metabolic stability compared to the 4-chlorophenyl group in the target compound .
d) 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one ()
  • Key Differences: Pyridazinone Core: Introduces hydrogen-bonding sites (C=O and NH) absent in the benzothiazole-containing target compound. This may enhance interactions with polar residues in biological targets .

Physicochemical Properties

Property Target Compound Compound Compound
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.8 (higher due to -SO₂-) ~2.9 (lower due to -OCH₃)
Solubility (aq.) Low (benzothiazole dominance) Very low (sulfonyl group) Moderate (methoxy enhances)
Metabolic Stability Moderate (sulfanyl stable) High (sulfonyl resists oxidation) Low (piperazine susceptible to CYP450)

Structure-Activity Relationship (SAR) Insights

  • Piperidine vs. Piperazine : Piperidine’s single nitrogen may reduce off-target interactions compared to piperazine’s dual basic sites.
  • 4-Chlorophenyl vs. 4-Methoxyphenyl : Chlorine’s electronegativity enhances binding to hydrophobic pockets, while methoxy improves solubility but may reduce potency.
  • Benzothiazole vs. Thiophene : Benzothiazole’s rigidity and electron deficiency favor interactions with aromatic residues in enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.